molecular formula C10H9IO2 B13676179 Methyl 2-(3-iodophenyl)acrylate

Methyl 2-(3-iodophenyl)acrylate

Cat. No.: B13676179
M. Wt: 288.08 g/mol
InChI Key: QNLFPFFSBNAKNT-UHFFFAOYSA-N
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Description

Methyl 2-(3-iodophenyl)acrylate is an organic compound that belongs to the class of acrylates It is characterized by the presence of an iodine atom attached to the phenyl ring and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(3-iodophenyl)acrylate can be synthesized through various methods. One common approach involves the reaction of 3-iodobenzoic acid with methanol in the presence of a dehydrating agent such as sulfuric acid to form methyl 3-iodobenzoate. This intermediate is then subjected to a Heck reaction with methyl acrylate in the presence of a palladium catalyst to yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes. These processes offer advantages such as improved reaction control, higher yields, and reduced formation of side products. For instance, the reaction of 3-iodobenzoic acid with methanol and subsequent Heck coupling can be efficiently carried out in a tubular reactor under controlled conditions .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-iodophenyl)acrylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of compounds like 2-(3-azidophenyl)acrylate or 2-(3-thiophenyl)acrylate.

    Oxidation: Formation of compounds like 3-iodobenzoic acid derivatives.

Scientific Research Applications

Methyl 2-(3-iodophenyl)acrylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-(3-iodophenyl)acrylate involves its reactivity towards nucleophiles and electrophiles. The iodine atom on the phenyl ring acts as a leaving group in substitution reactions, facilitating the formation of new carbon-nucleophile bonds. The acrylate group can undergo polymerization through free radical mechanisms, leading to the formation of polymers with specific properties .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(4-iodophenyl)acrylate
  • Methyl 2-(2-iodophenyl)acrylate
  • Methyl 2-(3-bromophenyl)acrylate

Uniqueness

Methyl 2-(3-iodophenyl)acrylate is unique due to the position of the iodine atom on the phenyl ring, which influences its reactivity and the types of reactions it can undergo.

Properties

Molecular Formula

C10H9IO2

Molecular Weight

288.08 g/mol

IUPAC Name

methyl 2-(3-iodophenyl)prop-2-enoate

InChI

InChI=1S/C10H9IO2/c1-7(10(12)13-2)8-4-3-5-9(11)6-8/h3-6H,1H2,2H3

InChI Key

QNLFPFFSBNAKNT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=C)C1=CC(=CC=C1)I

Origin of Product

United States

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